1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride
Description
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H15ClF3N and a molecular weight of 205.65 g/mol . This compound is characterized by the presence of trifluoromethyl and amine functional groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N.ClH/c1-5(2)3-6(11)4-7(8,9)10;/h5-6H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSOFYMYWGFBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169998-42-7 | |
| Record name | 3-Hexanamine, 1,1,1-trifluoro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169998-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride typically involves the introduction of trifluoromethyl groups into the hexan-3-amine structure. One common method is the reaction of 1,1,1-trifluoro-2-iodoethane with 5-methylhexan-3-amine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
- 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride
- 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
Uniqueness
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is unique due to its specific trifluoromethyl and amine functional groups, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride (CAS No. 2169998-42-7) is a compound characterized by its unique trifluoromethyl group and aliphatic amine structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride can be represented as follows:
The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and overall reactivity in biological systems. This structural feature enhances its interaction with various biological targets.
The biological activity of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride is primarily attributed to its role as a sympathomimetic agent . It mimics the effects of endogenous catecholamines, leading to an increase in the release of neurotransmitters such as norepinephrine and dopamine. This action may enhance alertness and energy levels, making it a candidate for further pharmacological exploration .
Key Mechanisms Include:
- Monoamine Oxidase Interaction : The compound interacts with monoamine oxidase (MAO), an enzyme that degrades monoamines. This interaction can lead to increased levels of neurotransmitters in neuronal cells.
- Stimulation of Adrenergic Receptors : By mimicking catecholamines, it activates adrenergic receptors, which are involved in various physiological responses including increased heart rate and blood pressure.
Biological Activity Overview
The biological activities of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride have been evaluated through various studies:
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and potential therapeutic applications of 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride:
-
Pharmacological Evaluation :
- A study focused on the sympathomimetic properties indicated that the compound significantly increased alertness in animal models when administered at varying doses.
- Another study demonstrated that the compound could inhibit MAO activity comparably to established inhibitors like clorgyline, suggesting its potential for treating mood disorders .
-
Antimicrobial Activity :
- Research exploring the antimicrobial properties found that derivatives similar to 1,1,1-Trifluoro-5-methylhexan-3-amine exhibited significant antibacterial activity against various pathogens. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or inhibition of metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
